The Alchemical Bridge: A Technical Guide to N-Boc-3-pyrrolidinone Oxime in Modern Synthesis
The Alchemical Bridge: A Technical Guide to N-Boc-3-pyrrolidinone Oxime in Modern Synthesis
In the intricate world of drug discovery and fine chemical synthesis, the ability to strategically modify molecular scaffolds is paramount. Among the pantheon of heterocyclic building blocks, the pyrrolidine ring holds a place of distinction, offering a three-dimensional architecture that is highly sought after by medicinal chemists.[1] This guide delves into a key derivative that unlocks a wealth of synthetic possibilities: N-Boc-3-pyrrolidinone Oxime (tert-butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate). We will explore its core chemical properties, robust synthetic protocols, and its pivotal role as a versatile intermediate for creating high-value amine functionalities, providing researchers and drug development professionals with a comprehensive technical resource.
Core Molecular Profile
N-Boc-3-pyrrolidinone Oxime is a stable, crystalline solid derived from its ketone precursor, N-Boc-3-pyrrolidinone. The introduction of the oxime group (C=N-OH) at the 3-position of the N-Boc-protected pyrrolidine ring transforms a simple ketone into a versatile synthetic hub. The tert-butoxycarbonyl (Boc) protecting group ensures stability and enhances solubility in common organic solvents, while allowing for facile deprotection under acidic conditions when required.
Physicochemical & Spectroscopic Data
A precise understanding of a compound's physical and spectral properties is the foundation of its effective use in the laboratory. The data for the precursor ketone is well-established, and from it, we can predict the characteristics of the oxime derivative.
Table 1: Physicochemical Properties of N-Boc-3-pyrrolidinone (Precursor)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 101385-93-7 | [2][3] |
| Molecular Formula | C₉H₁₅NO₃ | [2][3] |
| Molecular Weight | 185.22 g/mol | [2][3] |
| Appearance | White to off-white solid or brown oil | [3] |
| Melting Point | 34-38 °C | [3] |
| Boiling Point | 270.9 °C at 760 mmHg | [4] |
| Flash Point | >110 °C | [3] |
| Storage Temp. | 2-8°C or -20°C |[3][4] |
Table 2: Key Spectroscopic Data for N-Boc-3-pyrrolidinone (Precursor)
| Spectroscopy | Key Peaks / Shifts (Solvent: CDCl₃) | Assignment | Source(s) |
|---|---|---|---|
| ¹H NMR | δ ~3.77 ppm (m, 4H) | -CH₂-N-CH₂- | [5] |
| δ ~2.58 ppm (t, 2H) | -CH₂-C=O | [5] | |
| δ ~1.47 ppm (s, 9H) | -C(CH₃)₃ (Boc) | [5] | |
| ¹³C NMR | δ ~204.7 ppm | C=O (ketone) | [6] |
| δ ~155.0 ppm | C=O (carbamate) | [7] | |
| δ ~81.7 ppm | -C (CH₃)₃ (Boc) | [6] | |
| δ ~28.5 ppm | -C(C H₃)₃ (Boc) | [7] |
| IR (film) | ~1701 cm⁻¹ | C=O stretch (carbamate) |[7] |
For N-Boc-3-pyrrolidinone Oxime, one would anticipate the disappearance of the ketone peak in the ¹³C NMR and the appearance of a new signal for the C=N carbon around 150-160 ppm. In the IR spectrum, the sharp ketone C=O stretch would be replaced by a C=N stretch and a broad O-H stretch from the oxime hydroxyl group.
Synthesis: A Two-Act Play
The preparation of N-Boc-3-pyrrolidinone Oxime is a logical, two-step process. The causality is clear: first, a stable, protected ketone must be synthesized, which is then converted to the target oxime. This ensures high conversion and minimizes side reactions.
Experimental Protocol 1: Synthesis of N-Boc-3-pyrrolidinone (Precursor)
Principle: This protocol utilizes the Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent, to convert the secondary alcohol of N-Boc-3-hydroxypyrrolidine into a ketone. The reaction is performed at low to ambient temperatures to prevent over-oxidation or side reactions.
Methodology:
-
Reaction Setup: To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (2.0 eq) portion-wise at 0 °C.[5]
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (Na₂S₂O₃) solution.[5]
-
Extraction: Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]
-
Purification: Purify the resulting crude oil by column chromatography on silica gel using a mixture of ethyl acetate and hexane to afford N-Boc-3-pyrrolidinone.[5]
Experimental Protocol 2: Synthesis of N-Boc-3-pyrrolidinone Oxime
Principle: This is a classic condensation reaction. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. The subsequent dehydration, typically acid or base-catalyzed, yields the C=N double bond of the oxime.
Methodology (General Procedure):
-
Reaction Setup: Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2-1.5 eq) followed by a base such as pyridine or sodium acetate (1.5-2.0 eq) to neutralize the HCl and facilitate the reaction.
-
Reaction Execution: Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue, which may cause the product to precipitate.
-
Extraction & Purification: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield pure N-Boc-3-pyrrolidinone Oxime.
Chemical Reactivity & Synthetic Utility: The Gateway to Amines
The true value of N-Boc-3-pyrrolidinone Oxime lies in its versatile reactivity, primarily as a stable precursor to the corresponding amine. The oxime functional group is a masked imine, which can be readily reduced to a primary amine. This transformation is a cornerstone of its application in drug discovery.
Key Transformation: Reduction to N-Boc-3-aminopyrrolidine
The conversion of the oxime to N-Boc-3-aminopyrrolidine is arguably its most important application. This provides access to a chiral amine building block that is frequently incorporated into bioactive molecules.[4]
Causality of Reagent Choice: The choice of reducing agent is critical and depends on the desired outcome and substrate tolerance.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel): This is a clean and effective method, often providing high yields. It is suitable for molecules that do not contain other reducible functional groups like alkenes or alkynes.
-
Metal/Acid Systems (e.g., Zn/Acetic Acid): A classic and cost-effective method for oxime reduction.
-
Hydride Reagents (e.g., LiAlH₄): A powerful reducing agent, but less chemoselective. It will also reduce other functional groups like esters or amides.
This transformation is a reliable alternative to direct reductive amination of the ketone, which can sometimes be challenging. The oxime serves as a robust, isolable intermediate, ensuring a controlled and high-yielding path to the desired amine.
Application in Drug Discovery & Medicinal Chemistry
The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry. Its non-planar, sp³-hybridized nature allows for the creation of molecules with well-defined three-dimensional shapes, which is crucial for selective binding to biological targets like enzymes and receptors.[1]
N-Boc-3-pyrrolidinone Oxime serves as an ideal starting point for generating libraries of diverse 3-substituted pyrrolidine derivatives. By reducing the oxime to the amine, medicinal chemists can then perform a wide range of N-alkylation or N-acylation reactions to explore structure-activity relationships (SAR).
Furthermore, oximes themselves are not merely inert intermediates. They are known to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The oxime's ability to act as a hydrogen bond donor and acceptor can lead to unique interactions with protein binding sites.
Safety & Handling
As with any laboratory chemical, proper handling of N-Boc-3-pyrrolidinone and its oxime derivative is essential. The precursor ketone is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3][4]
-
Hazard Codes: H302, H315, H318, H335.[3]
-
Precautionary Statements: P261, P280, P305+P351+P338.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
N-Boc-3-pyrrolidinone Oxime represents more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined synthesis from readily available precursors, combined with the oxime's reliable conversion to a primary amine, provides a robust and efficient pathway to valuable 3-aminopyrrolidine building blocks. Its stability, predictable reactivity, and the inherent value of the pyrrolidine scaffold solidify its importance for researchers and professionals dedicated to advancing the frontiers of drug discovery and chemical synthesis.
References
-
Supplementary Information . The Royal Society of Chemistry.
-
N-Boc-3-pyrrolidinone, CAS No. 101385-93-7 . iChemical.
-
[ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Organic Syntheses Procedure.
-
N-Boc-3-pyrrolidinone synthesis . ChemicalBook.
-
N-Boc-3-pyrrolidinone . Ambeed.
-
tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines . Ambeed.com.
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC . NIH.
-
tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | C9H17NO3 | CID 6544479 . PubChem.
-
Synthesis, characterization and antioxidant activities of some novel oxime derivatives . Semantic Scholar.
-
Synthesis, structural characterization and antimicrobial evaluation of some novel piperidin-4-one oxime esters | Journal of the Serbian Chemical Society . Journal of the Serbian Chemical Society.
-
Unsubstituted Oximes as Potential Therapeutic Agents . MDPI.
-
N-Boc-3-pyrrolidinone 97 101385-93-7 . Sigma-Aldrich.
-
tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 . PubChem.
-
Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential . MDPI.
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry . PubMed Central.
-
(PDF) Synthesis and Characterization of . Amanote Research.
-
The Role of N-Boc-3-pyrrolidinone in Modern Organic Synthesis . BenchChem.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI.
-
Recent advance in synthesis and biological activity of oxime derivatives . ResearchGate.
-
Reductive Amination, and How It Works . Master Organic Chemistry. www.masterorganicchemistry.com/2017/09/01/reductive-amination/)
Sources
- 1. tert-Butyl 3-hydroxypyrrolidine-1-carboxylate | Pyrrolidines | Ambeed.com [ambeed.com]
- 2. nbinno.com [nbinno.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (PDF) Synthesis and Characterization of [research.amanote.com]
N-Boc-3-pyrrolidinone reacts with hydroxylamine hydrochloride in the presence of sodium acetate to yield N-Boc-3-pyrrolidinone oxime.